Nct-501

Descripción

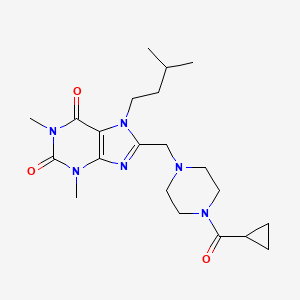

Structure

3D Structure

Propiedades

IUPAC Name |

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXIBBYWVGWQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NCT-501: A Selective ALDH1A1 Inhibitor for Research and Drug Development

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cellular detoxification and retinoic acid signaling, and its overexpression is a hallmark of various cancer stem cells, contributing to therapeutic resistance and poor prognosis.[1][2] NCT-501 is a potent and highly selective small molecule inhibitor of ALDH1A1, offering a valuable tool for investigating the biological roles of this enzyme and as a potential therapeutic agent.[3][4] This document provides an in-depth technical guide on NCT-501, summarizing its inhibitory activity, selectivity, and mechanism of action. Detailed experimental protocols for its evaluation and diagrams of relevant biological pathways are also presented to facilitate its application in research and drug development.

Core Compound Data: NCT-501

NCT-501 is a theophylline-based compound identified through a quantitative high-throughput screening campaign.[4] It exhibits potent and selective inhibition of the ALDH1A1 isozyme.[3][5]

| Property | Value | Source |

| Chemical Name | 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride | |

| Molecular Formula | C₂₁H₃₂N₆O₃·HCl | [6] |

| Molecular Weight | 452.98 g/mol | [6] |

| CAS Number | 2080306-22-3 | [6] |

| Solubility | Soluble to 100 mM in water and DMSO | [6] |

Quantitative Inhibitory Activity

NCT-501 demonstrates high potency for ALDH1A1 with an IC50 value in the nanomolar range.[3] Its selectivity is a key feature, with significantly lower activity against other ALDH isozymes.[5]

| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. ALDH1A1) | Source |

| hALDH1A1 | 40 | - | [3][5] |

| hALDH1B1 | > 57,000 | > 1425 | [5] |

| hALDH2 | > 57,000 | > 1425 | [5] |

| hALDH3A1 | > 57,000 | > 1425 | [5] |

Mechanism of Action and Biological Effects

NCT-501 acts as a reversible inhibitor of ALDH1A1.[7] By inhibiting ALDH1A1, NCT-501 can modulate several cellular processes:

-

Inhibition of Retinoic Acid (RA) Synthesis: ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, a key signaling molecule involved in gene regulation, cell differentiation, and development.[1] Inhibition of ALDH1A1 by NCT-501 can disrupt RA-mediated signaling pathways.[8]

-

Sensitization of Cancer Cells: High ALDH1A1 activity is associated with resistance to certain chemotherapeutic agents.[2][9] Inhibition of ALDH1A1 can re-sensitize cancer cells to these treatments.

-

Targeting Cancer Stem Cells (CSCs): ALDH1A1 is a well-established marker for CSCs in various cancers, including breast, lung, and ovarian cancer.[1][2] NCT-501 can be used to target these CSC populations, potentially reducing tumor initiation and recurrence.[10] In head and neck squamous cell carcinoma (HNSCC), NCT-501 has been shown to decrease the ability of cells to form spheres and migrate and is cytotoxic to cisplatin-resistant cells.[7]

Signaling Pathways

ALDH1A1 is a key enzyme in the retinoic acid signaling pathway and has been implicated in other cancer-related pathways.

Caption: ALDH1A1 in the Retinoic Acid Signaling Pathway.

ALDH1A1 has also been shown to activate the TAK1-NFκB signaling pathway, promoting tumor growth.[11]

Caption: ALDH1A1 Activation of the TAK1-NFκB Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NCT-501's activity.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This protocol determines the IC50 value of NCT-501 against purified ALDH1A1 enzyme.

Caption: Workflow for ALDH1A1 Enzyme Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, with 1 mM EDTA).

-

Reconstitute purified recombinant human ALDH1A1 enzyme in assay buffer to a working concentration (e.g., 20 nM).

-

Prepare a stock solution of NCT-501 in DMSO and create a serial dilution series in assay buffer.

-

Prepare working solutions of NAD+ (e.g., 2.5 mM) and a suitable aldehyde substrate like propionaldehyde (e.g., 10 mM) in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add ALDH1A1 enzyme solution to each well.

-

Add the NCT-501 serial dilutions to the respective wells. Include vehicle control (DMSO) and no-enzyme control wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding a mixture of NAD+ and the aldehyde substrate to all wells.

-

Immediately begin kinetic measurement of NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) at room temperature for a set duration (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence curve) for each well.

-

Calculate the percent inhibition for each NCT-501 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the NCT-501 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

-

Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)

This assay measures the intracellular ALDH activity in live cells.

Methodology:

-

Cell Preparation:

-

Culture cells of interest to the desired confluency.

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Procedure:

-

Prepare two tubes for each cell sample: one for the test sample and one for the negative control.

-

Add the activated ALDEFLUOR™ substrate to the test sample tube.

-

Add the activated ALDEFLUOR™ substrate and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the negative control tube.

-

Incubate all tubes at 37°C for 30-60 minutes.

-

Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh assay buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

The DEAB-treated sample is used to set the gate for the ALDH-positive population.

-

The percentage of ALDH-positive cells in the test sample can then be quantified.

-

To evaluate the effect of NCT-501, cells can be pre-incubated with varying concentrations of the inhibitor before the addition of the ALDEFLUOR™ substrate.

In Vivo Xenograft Studies

This protocol outlines a general procedure to assess the efficacy of NCT-501 in a tumor xenograft model.

Methodology:

-

Cell Implantation:

-

Harvest cancer cells with high ALDH1A1 expression.

-

Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer NCT-501 (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Statistically compare the tumor growth between the NCT-501 treated group and the vehicle control group.

-

Conclusion

NCT-501 is a valuable research tool for elucidating the multifaceted roles of ALDH1A1 in normal physiology and disease. Its high potency and selectivity make it a superior probe compared to less specific ALDH inhibitors. The experimental protocols and pathway diagrams provided herein serve as a comprehensive resource for researchers and drug developers aiming to leverage NCT-501 in their studies. Further investigation into the therapeutic potential of NCT-501, particularly in the context of cancer stem cell-targeted therapies, is warranted.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NCT 501 hydrochloride | Aldehyde Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Role of ALDH1A1 Inhibition by NCT-501: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid (RA) synthesis, has emerged as a significant therapeutic target in oncology. Elevated ALDH1A1 expression is a hallmark of cancer stem cells (CSCs) and is associated with tumor progression, chemoresistance, and poor prognosis in various malignancies.[1][2] NCT-501 is a potent and selective theophylline-based inhibitor of ALDH1A1.[3][4] This technical guide provides an in-depth overview of the biological role of ALDH1A1 and the mechanistic consequences of its inhibition by NCT-501, offering valuable insights for researchers and professionals in drug development. We will explore the intricate signaling pathways governed by ALDH1A1, the quantitative effects of NCT-501 on cancer cells, and detailed protocols for key experimental assays.

The Biological Significance of ALDH1A1

ALDH1A1 is a cytosolic enzyme belonging to the aldehyde dehydrogenase superfamily, which is responsible for the NAD(P)+-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Its biological functions are multifaceted, extending from cellular protection to the regulation of pivotal signaling pathways.

Role in Retinoic Acid (RA) Signaling

A primary function of ALDH1A1 is the catalysis of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression through nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5] This RA signaling pathway is crucial for normal cellular differentiation, proliferation, and apoptosis.[6] Dysregulation of this pathway is a common feature in many cancers.

A Marker and Mediator of Cancer Stem Cells (CSCs)

A subpopulation of tumor cells, known as cancer stem cells (CSCs), is believed to be responsible for tumor initiation, metastasis, and recurrence. High ALDH activity, primarily attributed to the ALDH1A1 isoform, is a widely recognized marker for CSCs in various cancers, including breast, lung, and ovarian cancer.[1][2] Beyond being a marker, ALDH1A1 actively contributes to the maintenance of CSC properties, including self-renewal and resistance to conventional therapies.[6]

Contribution to Chemoresistance

The role of ALDH1A1 in chemoresistance is a significant challenge in cancer therapy. ALDH1A1 can detoxify chemotherapeutic agents, such as cyclophosphamide, and protect cancer cells from the cytotoxic effects of these drugs.[6] Furthermore, its role in maintaining the CSC population, which is inherently more resistant to therapy, further contributes to treatment failure and disease relapse.[7]

NCT-501: A Potent and Selective ALDH1A1 Inhibitor

NCT-501 is a theophylline-based small molecule that has been identified as a potent and highly selective inhibitor of the ALDH1A1 isoform.[3][4] Its ability to specifically target ALDH1A1 with minimal off-target effects on other ALDH isoforms makes it an invaluable tool for studying the biological consequences of ALDH1A1 inhibition and a promising candidate for therapeutic development.[4]

Quantitative Effects of ALDH1A1 Inhibition by NCT-501

The inhibition of ALDH1A1 by NCT-501 elicits a range of quantifiable effects on cancer cells, providing a strong rationale for its therapeutic potential.

| Parameter | Cell Line | Concentration | Observed Effect | Reference |

| Enzyme Inhibition (IC50) | Human ALDH1A1 (hALDH1A1) | 40 nM | Potent and selective inhibition of ALDH1A1 enzymatic activity. | [3] |

| Tumor Growth Inhibition | Cal-27 CisR derived xenografts | 100 µ g/animal (intratumoral) | 78% inhibition in tumor growth. | |

| Spheroid Formation | Head and Neck Squamous Cell Carcinoma (HNSCC) Cal-27 cells | 40 nM and 80 nM | Significant reduction in spheroid size and formation. | |

| Cell Viability | Cisplatin-resistant Head and Neck Cancer cells | Not specified | Cytotoxic to cisplatin-resistant cells. | |

| Apoptosis Induction | Non-Small Cell Lung Cancer (NSCLC) cells (H1299 and H460) - Note: Study on NCT-50 | 5 µM | Accumulation of ~30% of the cell population in the sub-G1 phase, increased chromatin condensation, and increased Annexin V-positive population. | [8][9] |

| Reversal of Chemoresistance | Cisplatin-resistant Ovarian Cancer cell lines (A2780/CP70) | Not specified | Sensitizes resistant cells to cisplatin. | [10][11] |

Signaling Pathways Modulated by ALDH1A1 Inhibition

The biological effects of NCT-501 are mediated through the disruption of key signaling pathways regulated by ALDH1A1.

The Retinoic Acid Signaling Pathway

By inhibiting ALDH1A1, NCT-501 blocks the synthesis of retinoic acid. This leads to a reduction in the activation of RAR/RXR heterodimers and subsequent downregulation of RA-responsive genes that are critical for cell differentiation and growth arrest.

Upstream Regulation of ALDH1A1

The expression and activity of ALDH1A1 are controlled by a network of upstream signaling pathways, which are implicated in cancer development and progression. Understanding these regulatory mechanisms provides further context for the impact of ALDH1A1 inhibition.

Detailed Experimental Protocols

To facilitate further research into ALDH1A1 inhibition, this section provides detailed protocols for key experimental assays.

ALDH Activity Assay (Aldefluor™ Assay)

This assay is used to identify and quantify the population of cells with high ALDH enzymatic activity.

Materials:

-

Aldefluor™ Kit (STEMCELL Technologies)

-

Single-cell suspension of cells of interest

-

Flow cytometer

Protocol:

-

Prepare the Aldefluor™ reagent according to the manufacturer's instructions.

-

Resuspend cells in Aldefluor™ assay buffer at a concentration of 1 x 10^6 cells/mL.

-

For each sample, prepare a "test" tube and a "control" tube.

-

Add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube. This will serve as a negative control for background fluorescence.

-

Add the activated Aldefluor™ reagent to the "test" tube.

-

Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.

-

Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

After incubation, centrifuge the cells and resuspend them in fresh, cold assay buffer.

-

Analyze the cells by flow cytometry. The ALDH-positive population will be the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Cells cultured in opaque-walled multiwell plates

-

Luminometer

Protocol:

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Equilibrate the multiwell plate with cultured cells to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells by their ability to form three-dimensional spheroids in non-adherent conditions.

Materials:

-

Ultra-low attachment multiwell plates

-

Serum-free medium supplemented with growth factors (e.g., EGF and bFGF)

-

Single-cell suspension of cells

Protocol:

-

Prepare a single-cell suspension of the cells to be tested.

-

Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates containing serum-free spheroid-forming medium.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

Monitor the formation of spheroids over a period of 7-14 days.

-

Quantify the number and size of the spheroids formed. A decrease in spheroid formation efficiency upon treatment with an inhibitor indicates an effect on the self-renewal capacity of CSCs.

Western Blotting for ALDH1A1 and Downstream Targets

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-ALDH1A1, anti-RARα, anti-RXRα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay. For analysis of nuclear proteins like RAR and RXR, perform nuclear and cytoplasmic fractionation.

-

Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Single-cell suspension

-

Flow cytometer

Protocol:

-

Induce apoptosis in your cells using the desired treatment (e.g., NCT-501). Include an untreated control.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The inhibition of ALDH1A1 by NCT-501 represents a promising therapeutic strategy for targeting the cancer stem cell population and overcoming chemoresistance. This technical guide has provided a comprehensive overview of the biological rationale for ALDH1A1 inhibition, the quantitative effects of NCT-501, and detailed experimental protocols to aid in the continued investigation of this important therapeutic target. Further research into the clinical application of NCT-501 and other ALDH1A1 inhibitors is warranted to translate these preclinical findings into effective cancer therapies.

References

- 1. promega.com [promega.com]

- 2. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Significance of Aldehyde Dehydrogenase 1 in Cancers [mdpi.com]

- 7. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]

NCT-501: A Potent and Selective ALDH1A1 Inhibitor for Cancer Stem Cell Targeted Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NCT-501 is a potent and selective small-molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various cancer stem cells (CSCs) and associated with poor prognosis and chemoresistance. This document provides a comprehensive overview of the discovery, chemical properties, and biological activity of NCT-501. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to support further research and development of this promising anti-cancer agent.

Discovery of NCT-501

NCT-501 was identified through a quantitative high-throughput screening (qHTS) campaign aimed at discovering novel inhibitors of ALDH1A1.[1] The screening of a large chemical library led to the identification of a theophylline-based scaffold with promising inhibitory activity. Subsequent medicinal chemistry optimization focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the synthesis of NCT-501 (also referred to as compound 64 in the primary literature).[1]

Chemical Properties

NCT-501 is a theophylline derivative with the chemical name 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione.[2] Its hydrochloride salt is also commonly used in research.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂N₆O₃ | [3] |

| Molecular Weight | 416.52 g/mol | [3] |

| IC₅₀ (ALDH1A1) | 40 nM | [3] |

| Solubility (DMSO) | 32 mg/mL | [3] |

| Purity | ≥98% (HPLC) | [2] |

Biological Activity and Mechanism of Action

NCT-501 is a highly potent and selective inhibitor of the human ALDH1A1 enzyme.[3] It exhibits significant selectivity over other ALDH isoforms, including ALDH1B1, ALDH2, and ALDH3A1, with IC₅₀ values greater than 57 μM for these off-target enzymes.[4] This selectivity is crucial for minimizing off-target effects and toxicity.

The primary mechanism of action of NCT-501 is the inhibition of ALDH1A1 enzymatic activity. ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, catalyzing the oxidation of retinal to retinoic acid. By inhibiting ALDH1A1, NCT-501 disrupts this pathway, which is implicated in the regulation of cancer stem cell differentiation, proliferation, and survival. Furthermore, ALDH1A1 is known to be regulated by and interact with pro-survival signaling pathways such as Wnt/β-catenin and PI3K/AKT.[5][6][7] NCT-501 has been shown to down-regulate the AKT-β-catenin signaling pathway in cancer cells.[6]

Signaling Pathways

References

- 1. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ALDHHIGH Population Is Regulated by the AKT/β-Catenin Pathway in a Cervical Cancer Model | Semantic Scholar [semanticscholar.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]

- 6. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

NCT-501: A Technical Guide for Cancer Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), for its application in cancer stem cell (CSC) research. It details the compound's mechanism of action, its impact on critical signaling pathways, and provides structured data and experimental protocols derived from preclinical studies.

Introduction: Targeting the Root of Malignancy

Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence.[1][2] A key characteristic of many CSCs is the high expression and activity of aldehyde dehydrogenases (ALDHs), particularly the ALDH1A1 isoform.[3][4] Elevated ALDH1A1 activity is not only a marker for CSCs but also plays a crucial role in their biology, contributing to therapy resistance and poor patient prognosis.[3][5]

NCT-501 is a theophylline-based, small molecule developed as a potent and highly selective inhibitor of ALDH1A1.[3][6] Its specificity makes it an invaluable tool for investigating the functional role of ALDH1A1 in CSCs and a potential therapeutic agent to target this resilient cell population.

Mechanism of Action and Cellular Impact

NCT-501 functions as a reversible and selective inhibitor of the ALDH1A1 enzyme.[1] The inhibition of ALDH1A1 by NCT-501 has been demonstrated to disrupt key stem-like properties (stemness) in cancer cells. In preclinical models, this disruption manifests as:

-

Reduced Spheroid Formation: Treatment with NCT-501 significantly diminishes the ability of cancer cells to form spheroids, a key in vitro measure of self-renewal capacity.[1]

-

Impaired Clonogenicity and Migration: The inhibitor curtails the potential of single cells to form colonies and reduces their migratory capabilities.[1]

-

Sensitization to Chemotherapy: By targeting the CSC population, NCT-501 can re-sensitize resistant cancer cells to conventional chemotherapeutic agents like cisplatin.[1]

The primary mechanism underlying these effects appears to be the modulation of critical intracellular signaling pathways that govern stemness and survival.

Core Signaling Pathway: ALDH1A1-AKT-β-catenin Axis

Research indicates that the effects of NCT-501 on cancer stem cells are mediated, at least in part, through the inhibition of the AKT-β-catenin signaling pathway.[4][5] ALDH1A1 activity appears to be upstream of AKT phosphorylation. By inhibiting ALDH1A1, NCT-501 leads to a reduction in phosphorylated AKT (p-AKT), which in turn suppresses the β-catenin pathway, a critical regulator of stem cell properties.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of NCT-501.

Table 1: In Vitro Potency and Selectivity of NCT-501

| Target | IC₅₀ (nM) | Selectivity Profile | Reference |

| ALDH1A1 | 40 | Highly selective against other ALDH isozymes (ALDH1B1, ALDH2, ALDH3A1) and dehydrogenases. | [3][7] |

| ALDH1B1 | >10,000 | >250-fold selective for ALDH1A1 | [3] |

| ALDH2 | >10,000 | >250-fold selective for ALDH1A1 | [3] |

| ALDH3A1 | >10,000 | >250-fold selective for ALDH1A1 | [3] |

Table 2: Cellular and In Vivo Efficacy of NCT-501

| Cell Line / Model | Treatment | Result | Reference |

| Cal-27 (Head and Neck SCC) | 40 nM and 80 nM | Significant reduction in spheroid size, formation, and migratory capacity. | [1] |

| MIA PaCa-2 (Pancreatic), HT-29 (Colorectal) | >4 µM | Low cellular activity, suggesting cell-line specific effects. | [1] |

| Cal-27 Cisplatin-Resistant Xenografts | 100 µg (intra-tumoral injection) | 78% inhibition of tumor growth compared to control. | [1] |

| A549/DDP (Cisplatin-resistant Lung) | Not specified | Reduced AKT phosphorylation; inhibited AKT-β-catenin signaling. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of NCT-501 on cancer stem cells.

ALDH Activity Measurement (Aldefluor™ Assay)

This assay is used to identify and isolate a population of cells with high ALDH activity (ALDHbr).

-

Cell Preparation: Harvest and wash cells, resuspending them in Aldefluor™ assay buffer to a concentration of 1x10⁶ cells/mL.

-

Reagent Addition: Add the activated Aldefluor™ reagent (BODIPY-aminoacetaldehyde) to the cell suspension.

-

Control Sample: Immediately transfer half of the cell suspension to a new tube containing diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to serve as the negative control.

-

Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

Flow Cytometry: Centrifuge and resuspend cells in fresh assay buffer. Analyze the samples using a flow cytometer. The ALDH-positive population is identified by gating on the cell population present in the test sample but absent in the DEAB-control sample.

Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.

-

Cell Seeding: Plate single cells in ultra-low attachment plates or 96-well plates at a low density (e.g., 500-1000 cells/well).

-

Media: Use serum-free media supplemented with EGF and bFGF to selectively culture stem-like cells.

-

Treatment: Add NCT-501 at desired concentrations (e.g., 40 nM, 80 nM) to the treatment wells. Include a vehicle control.

-

Incubation: Culture the cells for 7-14 days to allow for spheroid formation.

-

Quantification: Count the number of spheroids (typically >50 µm in diameter) per well using a microscope. Spheroid size can also be measured.

References

- 1. Informed by Cancer Stem Cells of Solid Tumors: Advances in Treatments Targeting Tumor-Promoting Factors and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and Clinical Trials of New Treatment Strategies Targeting Cancer Stem Cells in Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]

- 5. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

The Role of Nct-501 in Metabolic Disorder Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Emerging research has identified Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a promising therapeutic target in this domain. Nct-501, a potent and selective inhibitor of ALDH1A1, has garnered attention for its potential to modulate key metabolic pathways. This technical guide provides an in-depth overview of the role of Nct-501 and, more broadly, ALDH1A1 inhibition in the context of metabolic disorder studies. It consolidates preclinical data, outlines relevant experimental protocols, and visualizes the core signaling pathways. While direct clinical evidence for Nct-501 in metabolic syndrome is still forthcoming, the preclinical data strongly supports its investigation as a novel therapeutic agent.

Introduction to ALDH1A1 and its Role in Metabolism

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] ALDH1A1, a cytosolic isoform, plays a critical role in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a multitude of cellular processes including cell differentiation, proliferation, and apoptosis.[3][4]

Recent studies have elucidated the significant involvement of ALDH1A1 in the regulation of energy metabolism. Overexpression of ALDH1A1 has been linked to obesity and diabetes.[5] Conversely, genetic knockout or pharmacological inhibition of ALDH1A1 in preclinical models has demonstrated protection against diet-induced obesity and insulin resistance.[6][7] These findings underscore the therapeutic potential of targeting ALDH1A1 in metabolic disorders.

Nct-501: A Potent and Selective ALDH1A1 Inhibitor

Nct-501 is a theophylline-based small molecule that acts as a potent and selective inhibitor of ALDH1A1.[8] Its high selectivity for ALDH1A1 over other ALDH isoforms minimizes the potential for off-target effects, making it a valuable tool for studying the specific role of ALDH1A1 in various physiological and pathological processes.[8]

Quantitative Data on Nct-501 and Other ALDH1A1 Inhibitors

The following table summarizes the key quantitative data related to the inhibitory activity of Nct-501 and another experimental ALDH1A1 inhibitor, N42.

| Compound | Target | IC50 (nM) | Selectivity | Organism | Reference |

| Nct-501 | ALDH1A1 | 40 | High selectivity over ALDH1B1, ALDH2, ALDH3A1 (>57,000 nM) | Human | [8] |

| N42 | ALDH1A1 | low nM | ~800-fold specificity for ALDH1A1 over ALDH1A2 | Not Specified | [9][10] |

Preclinical Evidence for ALDH1A1 Inhibition in Metabolic Disorders

While direct studies on Nct-501 for systemic metabolic disorders are limited, research on other ALDH1A1 inhibitors and ALDH1A1 knockout models provides strong proof-of-concept.

A key study investigating a specific ALDH1A1 inhibitor, N42, in a diet-induced mouse model of obesity demonstrated significant metabolic benefits.[9][10] Daily oral administration of N42 suppressed weight gain and reduced visceral adiposity in mice on a high-fat diet.[9][10]

The proposed mechanism of action for the metabolic benefits of ALDH1A1 inhibition involves the modulation of the retinoic acid signaling pathway in adipose tissue. By inhibiting ALDH1A1, the conversion of retinaldehyde to retinoic acid is reduced. This alteration in the retinoid balance is believed to promote thermogenesis and reduce adipogenesis, leading to a healthier metabolic phenotype.[11][12]

One study has utilized Nct-501 to investigate the role of ALDH1A1 in the context of diabetic retinopathy, a microvascular complication of diabetes.[13][14] This research demonstrated that ALDH1A1 expression is reduced in the retina during diabetes and that blocking its activity with Nct-501 in cultured retinal cells leads to the accumulation of lipid peroxidation products and reduced cell viability, highlighting the enzyme's protective role in this specific diabetic complication.[13][14]

Signaling Pathways

The primary signaling pathway influenced by Nct-501 is the Retinoic Acid (RA) Synthesis Pathway . ALDH1A1 is a key enzyme in this pathway, and its inhibition directly impacts the production of retinoic acid.

The downstream effects of altered retinoic acid signaling in the context of metabolic disorders are complex and involve the regulation of genes related to adipogenesis and thermogenesis.

Experimental Protocols

Detailed experimental protocols for the use of Nct-501 in metabolic disorder studies are not yet widely published. However, based on studies with similar ALDH1A1 inhibitors like N42, a general methodology for in vivo studies can be outlined.[9][10]

In Vivo Study of ALDH1A1 Inhibition in a Diet-Induced Obesity Mouse Model

This protocol is adapted from studies on the ALDH1A1 inhibitor N42.[9][10]

Objective: To evaluate the effect of Nct-501 on weight gain, adiposity, and glucose tolerance in a diet-induced obesity mouse model.

Experimental Workflow:

Methodology:

-

Animal Model: Male C57BL/6 mice are commonly used as they are susceptible to diet-induced obesity.

-

Diet: A high-fat diet (e.g., 45-60% kcal from fat) is administered for a period of 8-12 weeks to induce obesity and insulin resistance. A control group may be kept on a standard chow diet.

-

Grouping and Treatment: Obese mice are randomly assigned to a vehicle control group or an Nct-501 treatment group. Nct-501 is administered daily via oral gavage. The dosage would need to be determined based on pharmacokinetic and tolerability studies.

-

Monitoring: Body weight and food intake are monitored weekly.

-

Glucose Homeostasis Assessment: An oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) is performed to assess glucose metabolism. This is typically done after a few weeks of treatment.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tissues are collected for analysis. This includes:

-

Adipose Tissue: Dissection and weighing of visceral (e.g., epididymal) and subcutaneous fat pads.

-

Liver: Histological analysis for steatosis and measurement of triglyceride content.

-

Gene Expression: Analysis of genes involved in retinoic acid signaling, adipogenesis, and thermogenesis in adipose tissue and liver using RT-qPCR.

-

Future Directions and Conclusion

The preclinical evidence strongly suggests that inhibition of ALDH1A1 is a viable strategy for the treatment of metabolic disorders. Nct-501, as a potent and selective inhibitor, represents a valuable pharmacological tool to further explore this therapeutic avenue.

Future research should focus on:

-

Direct preclinical evaluation of Nct-501 in various models of metabolic diseases, including diet-induced obesity, genetic models of obesity (e.g., ob/ob mice), and models of type 2 diabetes and NAFLD.

-

Elucidation of the detailed molecular mechanisms by which ALDH1A1 inhibition improves metabolic health, including comprehensive transcriptomic and metabolomic analyses.

-

Pharmacokinetic and toxicology studies of Nct-501 to establish a safe and effective dosing regimen for potential clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin A Signaling and Homeostasis in Obesity, Diabetes, and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, FSI-TN42, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RePORT ⟩ RePORTER [reporter.nih.gov]

- 13. Novel ALDH1A1 (aldehyde dehydrogenase 1 family member A1) Inhibitors for the Treatment of Cancer | Technology Transfer [techtransfer.nih.gov]

- 14. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]

NCT-501: A Technical Guide to its Mechanism and Impact on Cellular Aldehyde Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-501 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in cellular aldehyde metabolism and a marker for cancer stem cells (CSCs). This document provides a comprehensive technical overview of NCT-501, including its mechanism of action, effects on cellular pathways, and detailed experimental protocols for its evaluation. All quantitative data are presented in structured tables for clear comparison, and key biological and experimental processes are visualized through detailed diagrams.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The human genome encodes 19 ALDH isozymes, which play critical roles in various physiological and toxicological processes.[1] One particular isozyme, ALDH1A1, is not only crucial for retinoic acid signaling but is also overexpressed in a variety of malignancies and is a well-established marker for cancer stem cells.[1] Elevated ALDH1A1 activity is associated with poor prognosis and chemoresistance in several cancers.[1] This has made ALDH1A1 an attractive target for therapeutic intervention.

NCT-501 was identified through a quantitative high-throughput screening (qHTS) campaign as a potent and selective, theophylline-based inhibitor of ALDH1A1.[2][3] This guide details the biochemical and cellular effects of NCT-501, providing a foundational resource for researchers in oncology and drug development.

Mechanism of Action

NCT-501 is a reversible and substrate-noncompetitive inhibitor of ALDH1A1.[4] Kinetic studies have shown that it binds to a site near the solvent-exposed exit of the substrate-binding tunnel, differing from substrate-competitive inhibitors.[4] This specific binding mode contributes to its high potency and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for NCT-501, including its inhibitory activity against various enzymes and its pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of NCT-501

| Target Enzyme | IC50 (nM) | Notes |

| hALDH1A1 | 40 | Potent inhibition of the primary target. [5][6] |

| hALDH1B1 | >57,000 | High selectivity over this isozyme.[2][6] |

| hALDH2 | >57,000 | High selectivity over this isozyme.[2][6] |

| hALDH3A1 | >57,000 | High selectivity over this isozyme.[2][6] |

| HPGD | No Inhibition | No significant inhibition observed.[3] |

| HSD17β4 | No Inhibition | No significant inhibition observed.[3] |

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of NCT-501

| Parameter | Value | Species/System |

| Aqueous Solubility (pH 7.4) | >60 µg/mL | In vitro |

| Rat Liver Microsomal Stability | >30 min | In vitro (Rat) |

| Caco-2 Permeability | Excellent (Efflux Ratio: 1.02) | In vitro (Human colorectal adenocarcinoma cells)[1] |

| Oral Bioavailability | Low | In vivo (CD1 Mice)[1] |

| Metabolism | Rapid | In vivo (CD1 Mice)[5][6] |

| Tumor Growth Inhibition | 78% | In vivo (Cal-27 CisR derived xenografts; 100 µ g/animal , i.t., every other day for 20 days)[2][6] |

Signaling Pathways and Cellular Effects

Inhibition of ALDH1A1 by NCT-501 has significant downstream effects on cellular signaling, particularly in cancer cells and cancer stem cells. The primary mechanism is the disruption of retinoic acid (RA) synthesis, which in turn affects multiple signaling pathways implicated in cell proliferation, differentiation, and survival.

Experimental Protocols

Detailed methodologies for key experiments cited in the primary literature for NCT-501 are provided below.

ALDH1A1 Enzyme Inhibition Assay (qHTS)

This protocol describes a quantitative high-throughput screening assay to measure the inhibitory activity of compounds against ALDH1A1.

Protocol Steps:

-

Compound Dispensing: NCT-501 and control compounds are dispensed into 1536-well microplates.

-

Enzyme Addition: A solution of recombinant human ALDH1A1 is added to each well to a final concentration of 20 nM.

-

Pre-incubation: The plates are incubated at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: A mixture of the substrate (propionaldehyde, 80 µM final concentration) and the cofactor (NAD+, 1 mM final concentration) is added to initiate the enzymatic reaction.[7]

-

Reaction Incubation: The reaction is allowed to proceed at room temperature.

-

Detection: A detection reagent is added to quantify the amount of NADH produced, which is proportional to enzyme activity.

-

Data Acquisition: The plates are read using a suitable plate reader.

-

Data Analysis: The resulting data are normalized, and IC50 curves are generated to determine the potency of the inhibitor.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound, predicting its potential for oral absorption.

Protocol Steps:

-

Cell Seeding: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured until they form a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Compound Addition: NCT-501 is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Incubation: The plate is incubated to allow for the transport of the compound across the cell layer.

-

Sample Collection: Samples are taken from the opposite chamber at specified time points.

-

Quantification: The concentration of NCT-501 in the collected samples is quantified using LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined.[1] An efflux ratio close to 1 suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein.[1]

Rat Liver Microsomal (RLM) Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Protocol Steps:

-

Compound Incubation: NCT-501 is incubated with rat liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Preparation: The samples are processed (e.g., centrifuged) to remove proteins.

-

LC-MS/MS Analysis: The remaining concentration of NCT-501 in each sample is quantified by LC-MS/MS.

-

Half-Life Calculation: The in vitro half-life (t1/2) of the compound is calculated from the disappearance rate of the parent compound over time.

Conclusion

NCT-501 is a valuable research tool for investigating the role of ALDH1A1 in cellular metabolism and disease. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of ALDH1A1 inhibition. While its pharmacokinetic profile, particularly its rapid metabolism, presents challenges for oral drug development, its demonstrated in vivo efficacy in tumor models highlights the therapeutic potential of targeting ALDH1A1. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize NCT-501 in their studies of cancer biology, stem cell function, and aldehyde metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of NCT-501: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Compound Characteristics

NCT-501 is a theophylline-based, reversible inhibitor of ALDH1A1. Its discovery stemmed from a quantitative high-throughput screening (qHTS) campaign aimed at identifying novel inhibitors of this key enzyme, which is implicated in cancer stem cell biology and chemoresistance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of NCT-501.

Table 1: In Vitro Potency and Selectivity of NCT-501

| Target Enzyme | IC50 (nM) | Selectivity vs. ALDH1A1 |

| ALDH1A1 | 40 | - |

| ALDH1B1 | >57,000 | >1425-fold |

| ALDH2 | >57,000 | >1425-fold |

| ALDH3A1 | >57,000 | >1425-fold |

| HPGD | >1000-fold selectivity | Not specified |

| HSD17β4 | >1000-fold selectivity | Not specified |

Data sourced from Yang et al., 2015.[1][2]

Table 2: Early ADME and Physicochemical Properties of NCT-501

| Parameter | Value |

| Kinetic Aqueous Solubility (pH 7.4) | >60 µg/mL |

| Rat Liver Microsomal (RLM) Stability (t1/2) | >30 min |

| Caco-2 Permeability | Excellent |

Data sourced from commercial suppliers and the primary publication.[1][3]

Table 3: In Vivo Pharmacokinetic Parameters of NCT-501 in CD1 Mice

| Administration Route (Dosage) | Cmax (ng/mL) | T1/2 (h) | AUC (0-24h) (h·ng/mL) | Bioavailability (F%) |

| Intravenous (2 mg/kg) | Not specified | Not specified | Not specified | Not applicable |

| Intraperitoneal | Not specified | Not specified | Not specified | High |

| Oral | Not specified | Not specified | Not specified | Low |

Detailed pharmacokinetic values from the primary publication were not fully available in the public domain. The source indicates good intraperitoneal bioavailability but rapid metabolism and/or excretion, with a need for further development for oral bioavailability.[3]

Table 4: In Vivo Efficacy of NCT-501

| Cancer Model | Treatment | Outcome |

| Cal-27 Cisplatin-Resistant Xenografts | 100 µ g/animal ; intratumoral; every other day for 20 days | 78% inhibition in tumor growth |

Data sourced from MedchemExpress, citing Kulsum S et al., 2016.[4]

Key Experimental Protocols

ALDH1A1 Enzyme Inhibition Assay

The inhibitory activity of NCT-501 against human ALDH1A1 (hALDH1A1) was determined using a miniaturized 1536-well Aldefluor assay. The assay mixture contained 20 nM of ALDH1A1 enzyme, 80 µM of the substrate propionaldehyde, and 1 mM of the cofactor NAD+. The reaction was initiated by the addition of the substrate, and the fluorescence was measured to determine the rate of NAD+ reduction. IC50 values were calculated from the dose-response curves.[1]

Rat Liver Microsomal (RLM) Stability Assay

The stability of NCT-501 in the presence of rat liver microsomes was assessed to predict its hepatic clearance. The assay was performed in a high-throughput format using 96-well plates. The compound was incubated with RLM in the presence of NADPH. The percentage of the compound remaining after a specific time point was measured by LC/MS/MS to calculate the in vitro half-life.[1]

In Vivo Pharmacokinetic Study in Mice

Pharmacokinetic parameters of NCT-501 were evaluated in CD1 mice. The compound was administered via intravenous and intraperitoneal routes. Plasma samples were collected at various time points, and the concentration of NCT-501 was determined by a suitable analytical method. Pharmacokinetic parameters such as Cmax, T1/2, and AUC were then calculated.[1]

Signaling Pathways and Experimental Workflows

ALDH1A1 Signaling in Cancer Stem Cells

ALDH1A1 plays a crucial role in the biology of cancer stem cells (CSCs) by converting retinol to retinoic acid, which in turn regulates the expression of genes involved in cell differentiation, proliferation, and survival. Inhibition of ALDH1A1 by NCT-501 is expected to disrupt these pathways, leading to a reduction in CSC properties. Several signaling pathways are implicated in ALDH1A1-mediated effects in cancer, including PI3K/AKT, Wnt/β-catenin, and Notch signaling.[5][6]

Caption: ALDH1A1 signaling pathway in cancer stem cells.

NCT-501 Drug Discovery and Preclinical Evaluation Workflow

The development of NCT-501 followed a structured preclinical evaluation pipeline, starting from high-throughput screening to in vivo studies.

Caption: NCT-501 discovery and preclinical workflow.

Logical Relationship of ALDH1A1 Inhibition to Therapeutic Outcome

The therapeutic rationale for inhibiting ALDH1A1 with NCT-501 is based on the premise that targeting cancer stem cells can lead to more durable anti-cancer responses and overcome chemoresistance.

Caption: Logical flow from ALDH1A1 inhibition to therapeutic effect.

References

- 1. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

NCT-501: A Pharmacological Probe for Aldehyde Dehydrogenase 1A1 (ALDH1A1) Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid, has emerged as a significant target in various pathological conditions, particularly in oncology.[1] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is frequently associated with poor prognosis and therapeutic resistance.[2][3] The development of potent and selective inhibitors of ALDH1A1 is crucial for elucidating its biological functions and for exploring its therapeutic potential. NCT-501 is a potent and selective, theophylline-based small molecule inhibitor of ALDH1A1, developed as a pharmacological tool to investigate the roles of this enzyme.[4][5] This guide provides a comprehensive overview of NCT-501, including its biochemical properties, experimental protocols for its use, and its application in studying ALDH1A1-mediated signaling pathways.

Data Presentation

Table 1: In Vitro Potency and Selectivity of NCT-501

| Target | IC50 (nM) | Fold Selectivity vs. ALDH1A1 | Reference |

| hALDH1A1 | 40 | - | [2][6] |

| hALDH1B1 | >57,000 | >1425 | [1][6] |

| hALDH2 | >57,000 | >1425 | [1][6] |

| hALDH3A1 | >57,000 | >1425 | [1][6] |

Table 2: In Vitro and In Vivo Pharmacological Effects of NCT-501

| Assay Type | Cell Line/Model | Treatment | Observed Effect | Reference |

| Cell Viability | Cal-27 CisR | 20 nM NCT-501 | 16% decrease in cell viability (not statistically significant) | [1][7] |

| Spheroid Formation | Ovarian Cancer Cells | NCT-501 | Disruption of spheroid formation and reduced cell viability | [4] |

| Tumor Growth (Xenograft) | Cal-27 CisR | 100 µ g/animal ; i.t.; every alternate day for 20 days | 78% inhibition in tumor growth | [1][7] |

Experimental Protocols

ALDH1A1 Enzymatic Assay

This protocol is adapted from the methods described in the discovery of NCT-501.[6]

Materials:

-

Recombinant human ALDH1A1 enzyme

-

NCT-501

-

Propionaldehyde (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 100 mM HEPES, pH 7.5, with 0.01% Tween 20

-

1536-well solid-bottom black plates

Procedure:

-

Prepare serial dilutions of NCT-501 in assay buffer.

-

Dispense 3 µL of ALDH1A1 enzyme solution (final concentration 20 nM) or assay buffer (for control wells) into the wells of a 1536-well plate.

-

Using a pin-tool, transfer 23 nL of the NCT-501 dilutions to the wells containing the enzyme.

-

Add a mixture of propionaldehyde (final concentration 80 µM) and NAD+ (final concentration 1 mM) to initiate the reaction.

-

Monitor the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of NCT-501 by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of NCT-501 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., OV-90, Cal-27)

-

Complete cell culture medium

-

NCT-501

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of NCT-501 (e.g., 0.01 to 100 µM) for a predetermined period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

Tumor Spheroid Formation Assay

This assay assesses the ability of NCT-501 to inhibit the self-renewal capacity of cancer stem-like cells.

Materials:

-

Cancer cell line known to form spheroids (e.g., ovarian cancer cell lines)

-

Serum-free sphere-promoting medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment 96-well plates

-

NCT-501

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 96-well plates with sphere-promoting medium.

-

Add various concentrations of NCT-501 to the wells.

-

Incubate the plates for 7-14 days, allowing for spheroid formation.

-

Monitor spheroid formation and growth microscopically.

-

Quantify the number and size of spheroids per well.

-

Cell viability within the spheroids can be assessed using assays like CellTiter-Glo® 3D.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of NCT-501 in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line for implantation (e.g., Cal-27 CisR)

-

NCT-501 formulated for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer NCT-501 (e.g., 100 µ g/animal , intratumorally) or vehicle control at a specified dosing schedule (e.g., every other day).

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

ALDH1A1-Mediated Retinoic Acid Signaling

ALDH1A1 plays a crucial role in the synthesis of retinoic acid (RA), a key regulator of cell differentiation, proliferation, and apoptosis.[2] NCT-501 can be used to probe the downstream effects of inhibiting this pathway.

Caption: NCT-501 inhibits ALDH1A1, blocking retinoic acid synthesis and downstream gene expression.

ALDH1A1 and Chemoresistance

High ALDH1A1 activity is linked to resistance to certain chemotherapeutic agents, in part through the detoxification of cytotoxic aldehydes generated by these drugs.

Caption: NCT-501 blocks ALDH1A1-mediated detoxification, potentially sensitizing cancer cells to chemotherapy.

Experimental Workflow for Investigating NCT-501 in Cancer Stem Cells

The following workflow illustrates how NCT-501 can be integrated into a research plan to study its effects on cancer stem cells.

Caption: A workflow for evaluating the impact of NCT-501 on cancer stem cell properties.

Conclusion

NCT-501 is a valuable pharmacological tool for the investigation of ALDH1A1 function. Its high potency and selectivity enable researchers to probe the specific roles of ALDH1A1 in various biological and pathological processes, from cancer stem cell biology to mechanisms of chemotherapy resistance. The experimental protocols and workflows provided in this guide offer a starting point for the effective utilization of NCT-501 in both in vitro and in vivo settings. Further research with this and other selective ALDH1A1 inhibitors will continue to unravel the complexities of ALDH1A1 biology and its potential as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cancer stem cell mediated acquired chemoresistance in head and neck cancer can be abrogated by aldehyde dehydrogenase 1 A1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Structural Basis for NCT-501 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of the selectivity of NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Understanding the precise mechanism of this selectivity is crucial for the development of next-generation ALDH1A1-targeted therapeutics.

Core Concepts: The Significance of ALDH1A1 Inhibition

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The ALDH1A1 isoform, in particular, has emerged as a significant target in oncology due to its role in cellular detoxification, retinoic acid signaling, and its association with cancer stem cell populations. Selective inhibition of ALDH1A1 presents a promising therapeutic strategy to overcome drug resistance and target cancer stem cells. NCT-501, a theophylline-based compound, has demonstrated high potency and remarkable selectivity for ALDH1A1.

Quantitative Analysis of NCT-501 Selectivity

NCT-501 exhibits a strong inhibitory effect on human ALDH1A1 with a reported IC50 value of 40 nM.[1][2] Its selectivity is pronounced when compared to other ALDH isozymes, as summarized in the table below.

| Target Enzyme | IC50 (µM) | Fold Selectivity vs. ALDH1A1 |

| Human ALDH1A1 | 0.04 | 1 |

| Human ALDH1B1 | > 57 | > 1425 |

| Human ALDH3A1 | > 57 | > 1425 |

| Human ALDH2 | > 57 | > 1425 |

Table 1: Selectivity profile of NCT-501 against various human ALDH isozymes. Data sourced from multiple publicly available databases and research articles.[1][3]

The Structural Determinants of Selectivity

The high degree of selectivity of NCT-501 for ALDH1A1 is primarily attributed to a key difference in the amino acid composition of the aldehyde-binding pocket compared to other ALDH isoforms.[4]

Key Structural Feature:

-

Unique Glycine Residue: ALDH1A1 possesses a unique glycine residue (Gly458) within its aldehyde-binding pocket. In contrast, other highly homologous ALDH1 family members, such as ALDH1A2 and ALDH1A3, have a bulkier asparagine residue at the equivalent position.[4]

This structural variance creates a subtle but critical difference in the topography of the binding site. The smaller side chain of glycine in ALDH1A1 results in a less sterically hindered pocket, which can accommodate the specific chemical structure of theophylline-based inhibitors like NCT-501. The bulkier asparagine residue in other ALDH isoforms creates a steric clash, preventing effective binding of NCT-501.[4]

Mechanism of Inhibition

Kinetic studies have revealed that NCT-501 is a substrate noncompetitive and reversible inhibitor of ALDH1A1.[5] This indicates that NCT-501 does not directly compete with the aldehyde substrate for binding to the active site. Instead, it is proposed to bind to a site near the solvent-exposed exit of the substrate-binding tunnel, allosterically modulating the enzyme's activity.[5]

Visualizing the Molecular Interactions and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the selectivity of NCT-501.

ALDH1A1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency and selectivity of NCT-501 against various ALDH isoforms.

Materials:

-

Purified recombinant human ALDH1A1, ALDH1B1, ALDH2, and ALDH3A1 enzymes.

-

NCT-501 stock solution in DMSO.

-

Assay Buffer: 100 mM sodium pyrophosphate, pH 8.0.

-

NAD+ (Nicotinamide adenine dinucleotide) stock solution.

-

Aldehyde substrate stock solution (e.g., propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1).

-

384-well black, flat-bottom assay plates.

-

Fluorescence plate reader.

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the ALDH enzymes to the desired final concentration in assay buffer.

-

Prepare a serial dilution of NCT-501 in DMSO and then dilute in assay buffer to the final desired concentrations. Include a DMSO-only control.

-

-

Assay Plate Setup:

-

To each well of the 384-well plate, add the diluted ALDH enzyme.

-

Add the serially diluted NCT-501 or DMSO control to the respective wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Prepare a substrate mix containing NAD+ and the appropriate aldehyde substrate in assay buffer.

-

Add the substrate mix to all wells to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in NADH fluorescence over time (typically 15-30 minutes) at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Determine the rate of reaction for each NCT-501 concentration.

-

Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the NCT-501 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

X-ray Crystallography of ALDH1A1 in Complex with a Theophylline-Based Inhibitor

Objective: To elucidate the three-dimensional structure of the inhibitor bound to the ALDH1A1 active site, providing a visual understanding of the binding interactions that confer selectivity.

Note: While a specific detailed protocol for NCT-501 co-crystallization is not publicly available, the following is a general procedure based on published structures of similar ALDH1A1-inhibitor complexes.

Materials:

-

Highly purified, concentrated human ALDH1A1 protein.

-

Theophylline-based inhibitor (e.g., a close analog of NCT-501).

-

Crystallization screening kits.

-

Cryoprotectant solution.

-

X-ray diffraction equipment (synchrotron source is preferred).

Procedure:

-

Protein-Inhibitor Complex Formation:

-

Incubate the purified ALDH1A1 protein with a molar excess of the theophylline-based inhibitor to ensure saturation of the binding sites.

-

-

Crystallization Screening:

-

Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, inhibitor, and crystallization reagents to obtain large, well-diffracting crystals.

-

-

Cryo-protection and Data Collection:

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron beamline.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known ALDH1A1 structure as a search model.

-

Build the inhibitor into the electron density map and refine the structure to high resolution.

-

-

Structural Analysis:

-

Analyze the refined structure to identify the specific hydrogen bonds, hydrophobic interactions, and other molecular interactions between the inhibitor and the amino acid residues of the ALDH1A1 binding pocket.

-

Conclusion

The selectivity of NCT-501 for ALDH1A1 is a compelling example of structure-based drug design. The subtle yet significant difference of a single amino acid, a glycine in ALDH1A1 versus a bulkier residue in other isoforms, creates a unique binding environment that is exploited by this theophylline-based inhibitor. This detailed understanding of the structural basis for selectivity provides a solid foundation for the rational design of even more potent and specific ALDH1A1 inhibitors for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCT-501: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). The following sections detail the mechanism of action of NCT-501, its inhibitory activity, and step-by-step protocols for key biochemical and cell-based assays.

Introduction to NCT-501

NCT-501 is a theophylline-based small molecule that acts as a highly potent and selective inhibitor of the human ALDH1A1 enzyme.[1][2][3][4] ALDH1A1 is a critical enzyme in cellular detoxification and is implicated in the metabolism of chemotherapeutic agents and the regulation of cancer stem cell populations. Elevated ALDH1A1 activity is often associated with poor prognosis and drug resistance in various cancers. NCT-501's specificity for ALDH1A1 over other ALDH isozymes makes it a valuable tool for studying the role of ALDH1A1 in cancer biology and for the development of novel therapeutic strategies.

Mechanism of Action

NCT-501 functions as a reversible inhibitor of ALDH1A1.[1] It selectively binds to the enzyme, impeding its ability to oxidize aldehyde substrates. This inhibition leads to a downstream reduction in the production of the corresponding carboxylic acid and the coenzyme NADH. The primary application of NCT-501 in a research setting is to probe the functional consequences of ALDH1A1 inhibition in various biological systems.

Quantitative Data Summary

The inhibitory activity of NCT-501 against human ALDH1A1 and its selectivity over other ALDH isozymes are summarized in the table below.

| Target Enzyme | IC50 (nM) | Selectivity vs. ALDH1A1 |

| hALDH1A1 | 40 | - |

| hALDH1B1 | >57,000 | >1425-fold |

| hALDH2 | >57,000 | >1425-fold |

| hALDH3A1 | >57,000 | >1425-fold |